molecular formula C10H13NO2 B1601442 Ethyl 2,6-dimethylisonicotinate CAS No. 39965-80-5

Ethyl 2,6-dimethylisonicotinate

Cat. No.: B1601442
CAS No.: 39965-80-5
M. Wt: 179.22 g/mol
InChI Key: HUKOOYGGHKWWDG-UHFFFAOYSA-N
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Description

Ethyl 2,6-dimethylisonicotinate is a chemical compound that belongs to the class of isonicotinic acid derivatives. It is a yellowish crystalline powder that is soluble in organic solvents. The molecular formula of this compound is C10H13NO2, and it has a molecular weight of 179.22 g/mol . This compound has been studied for its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,6-dimethylisonicotinate can be synthesized through various organic synthesis methods. One common method involves the esterification of 2,6-dimethylisonicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dimethylisonicotinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 2,6-dimethylisonicotinate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research has explored its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: this compound is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2,6-dimethylisonicotinate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,6-dimethylisonicotinate: Similar in structure but with a methyl ester group instead of an ethyl ester group.

    2,6-Dichloroisonicotinic acid: Contains chlorine atoms instead of methyl groups, leading to different chemical properties and applications.

Uniqueness

This compound is unique due to its specific ester group and methyl substitutions, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2,6-dimethylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-4-13-10(12)9-5-7(2)11-8(3)6-9/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKOOYGGHKWWDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90482098
Record name Ethyl 2,6-dimethylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39965-80-5
Record name Ethyl 2,6-dimethylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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